P388 Leukemia Antitumor Activity: C-6 vs. Nitrogen Mustard (HN2) — Head-to-Head In Vivo Comparison
In the same study under identical conditions (single i.p. administration at the respective LD10 dose in BALB/c × DBA/2 F1 mice bearing ascitic P388 leukemia), the C-6 glucose mustard produced significantly greater antitumor activity than the parent nitrogen mustard HN2 (mechlorethamine). C-6 achieved an increased life span (ILS) of 83–86%, compared to only 60% ILS for HN2 (P = 0.01). This establishes that glucose conjugation at the C-6 position not only preserves but enhances antitumor efficacy relative to the unconjugated mustard [1]. Notably, the antitumor activity of C-6 did not differ significantly from the other three aminoglucose mustard positional isomers tested (TGM, D-C-1, L-C-1; all 83–86% ILS), but all glucose conjugates outperformed HN2. Melphalan (p-di(2-chloroethyl)amino-L-phenylalanine), a clinically used nitrogen mustard, produced the highest ILS at >101% [1].
| Evidence Dimension | P388 leukemia antitumor activity (increased life span, % ILS) |
|---|---|
| Target Compound Data | 83–86% ILS (C-6, 6-bis-(2-chloroethyl)amino-6-deoxy-D-glucose, single i.p. LD10 dose) |
| Comparator Or Baseline | HN2 (nitrogen mustard, mechlorethamine): 60% ILS (P = 0.01 vs. C-6). Melphalan: >101% ILS. TGM, D-C-1, L-C-1 (glucose-mustard positional isomers): 83–86% ILS (no significant difference vs. C-6) |
| Quantified Difference | C-6 ILS 23–26 percentage points greater than HN2 (P = 0.01); C-6 ILS at least 15 percentage points lower than melphalan. C-6 ILS indistinguishable from other glucose-mustard positional isomers |
| Conditions | Murine P388 ascitic leukemia model; BALB/c × DBA/2 F1 mice; single i.p. administration at LD10 dose; survival endpoint |
Why This Matters
For researchers selecting a glucose-mustard conjugate as a tool compound to study sugar-mediated modulation of alkylating agent activity, C-6 provides antitumor efficacy demonstrably superior to the prototypical nitrogen mustard HN2, while its activity is equivalent to other positional isomers—meaning the choice of C-6 over its isomers must be justified by differential toxicity, not differential efficacy.
- [1] Cantrell JE Jr, Green D, Schein PS. Antitumor activity and bone marrow toxicity of aminoglucose mustard anticancer agents in mice. Cancer Res. 1986 May;46(5):2340-3. PMID: 2938728. View Source
